2-(Azocan-2-YL)cyclohexan-1-one
Description
2-(Azocan-2-YL)cyclohexan-1-one is an eight-membered N-containing heterocyclic compound featuring a cyclohexanone backbone fused with an azocane ring. Its molecular formula is C₁₂H₂₁NO (base form) or C₁₂H₂₂ClNO (hydrochloride form), with a molecular weight of 195.30 g/mol (base) or 231.77 g/mol (hydrochloride) .
Properties
Molecular Formula |
C13H23NO |
|---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
2-(azocan-2-yl)cyclohexan-1-one |
InChI |
InChI=1S/C13H23NO/c15-13-9-5-4-7-11(13)12-8-3-1-2-6-10-14-12/h11-12,14H,1-10H2 |
InChI Key |
ZAKYGIANSSNMKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCNC(CC1)C2CCCCC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azocan-2-YL)cyclohexan-1-one typically involves the reaction of cyclohexanone with azocane under specific conditions. One practical route involves the use of inexpensive starting materials and reagents, achieving the transformation with a yield of 53% . The reaction conditions include NaOH-mediated aldol condensation, ethylene glycol protection of the ketone group, and oxidation of the intermediate cyclohexanol with aqueous NaClO/TEMPO/KBr .
Industrial Production Methods
Industrial production methods for 2-(Azocan-2-YL)cyclohexan-1-one are not well-documented in the literature. the scalable synthesis methods mentioned above can be adapted for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Azocan-2-YL)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like NaClO/TEMPO/KBr.
Reduction: Reduction reactions can be performed using reagents like Al-Ni alloy in aqueous KOH.
Substitution: The compound can undergo substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Oxidation: NaClO/TEMPO/KBr in aqueous conditions.
Reduction: Al-Ni alloy in aqueous KOH.
Substitution: Various nucleophiles can be used for substitution reactions at the carbonyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .
Scientific Research Applications
2-(Azocan-2-YL)cyclohexan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for constructing various target molecules.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Used in the synthesis of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(Azocan-2-YL)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and reduction, which can modify its structure and activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Ring Size and Conformational Flexibility
The azocane ring (8-membered) in 2-(Azocan-2-YL)cyclohexan-1-one distinguishes it from the 7-membered azepane analogs (e.g., 2-(azepan-2-yl)cyclohexan-1-one hydrochloride, CAS 1384429-00-8).
Table 1: Structural Comparison of Azocane vs. Azepane Derivatives
| Compound | Ring Size | Molecular Formula | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|---|
| 2-(Azocan-2-YL)cyclohexan-1-one | 8 | C₁₂H₂₁NO | 195.30 | Reduced steric strain |
| 2-(Azepan-2-YL)cyclohexan-1-one | 7 | C₁₂H₂₁NO | 195.30 | Higher ring strain |
| 2-(Azepan-2-YL)cyclohexan-1-one HCl | 7 | C₁₂H₂₂ClNO | 231.77 | Enhanced solubility (salt form) |
Substituent Effects on Reactivity and Bioactivity
A. Aromatic Substitutions :
- Methoxetamine (MXE): A controlled psychoactive substance, 2-(ethylamino)-2-(3-methoxyphenyl)cyclohexan-1-one (C₁₅H₂₁NO₂, MW 255.33), demonstrates how methoxy and ethylamino groups enhance CNS activity. In contrast, 2-(Azocan-2-YL)cyclohexan-1-one lacks aromatic substituents, likely reducing receptor affinity .
- Fluorexetamine (FXE): 2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one (C₁₄H₁₈FNO, MW 247.30) highlights the role of halogen substituents in modulating lipophilicity and metabolic stability .
B. Heterocyclic Additions :
- Furan Derivatives : Compounds like 2-(3-(4-fluorophenyl)furan-2-yl)cyclohexan-1-one (C₁₆H₁₅FO₂ , MW 258.29) exhibit altered electronic properties due to the electron-withdrawing fluorine atom, affecting reactivity in catalytic applications .
Table 2: Substituent Impact on Key Properties
| Compound | Substituents | Molecular Weight (g/mol) | Key Property |
|---|---|---|---|
| 2-(Azocan-2-YL)cyclohexan-1-one | Azocane ring | 195.30 | High flexibility |
| Methoxetamine (MXE) | 3-Methoxyphenyl, ethylamino | 255.33 | Psychoactive activity |
| Fluorexetamine (FXE) | 3-Fluorophenyl, ethylamino | 247.30 | Enhanced lipophilicity |
| 2-(3-(4-Fluorophenyl)furan-2-yl)cyclohexan-1-one | 4-Fluorophenyl, furan | 258.29 | Catalytic reactivity |
Biological Activity
2-(Azocan-2-YL)cyclohexan-1-one is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula for 2-(Azocan-2-YL)cyclohexan-1-one is , with a molecular weight of approximately 177.26 g/mol. The compound features a cyclohexanone moiety linked to an azocane ring, which is significant for its biological interactions.
Antioxidant Activity
Research has indicated that compounds similar to 2-(Azocan-2-YL)cyclohexan-1-one exhibit notable antioxidant properties. Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage and contribute to various diseases.
- Study Findings : In vitro assays demonstrated that related compounds showed significant inhibition of lipid peroxidation, suggesting potential protective effects against oxidative stress .
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes that are often implicated in metabolic disorders.
- Carbohydrate-Hydrolyzing Enzymes : Studies have shown that derivatives of this compound can inhibit enzymes such as alpha-glucosidase, which is critical in glucose metabolism. This inhibition could have implications for managing diabetes .
| Enzyme | Inhibition (%) | IC50 (µM) |
|---|---|---|
| Alpha-glucosidase | 75% | 20 |
| Beta-galactosidase | 60% | 25 |
Hypolipidemic Effects
The hypolipidemic effects of 2-(Azocan-2-YL)cyclohexan-1-one have also been investigated. Compounds with similar structures have been shown to reduce lipid levels in animal models, indicating potential benefits for cardiovascular health.
- Case Study : In a study involving hyperlipidemic rats, administration of related compounds resulted in a significant decrease in total cholesterol and triglycerides, highlighting their therapeutic potential .
The biological activity of 2-(Azocan-2-YL)cyclohexan-1-one may be attributed to its interaction with various biological targets:
- Antioxidant Mechanism : The compound likely acts by scavenging free radicals and enhancing the body’s antioxidant defenses.
- Enzyme Interaction : By binding to the active sites of carbohydrate-hydrolyzing enzymes, it effectively reduces glucose absorption.
- Lipid Metabolism Modulation : It may influence lipid metabolism pathways, promoting the excretion or breakdown of lipids.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
